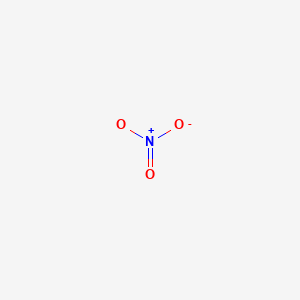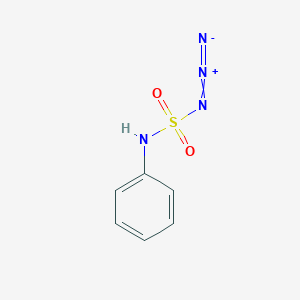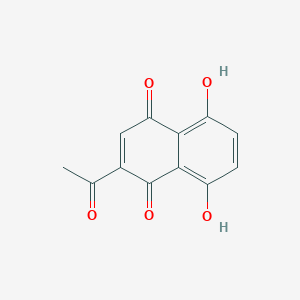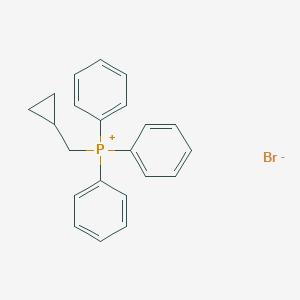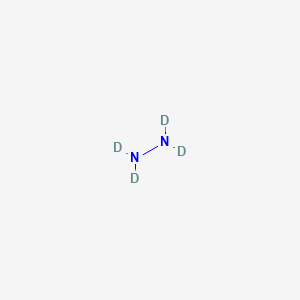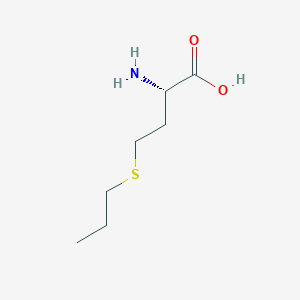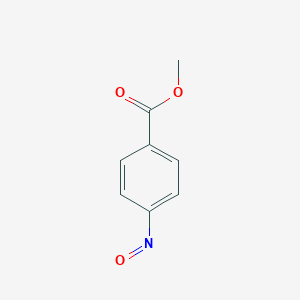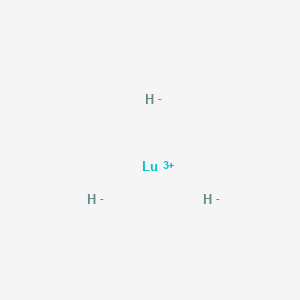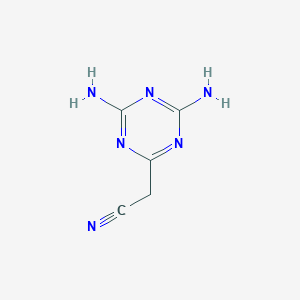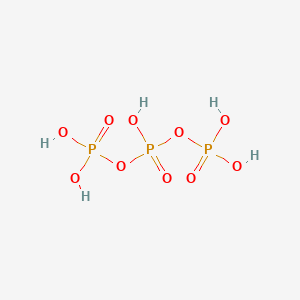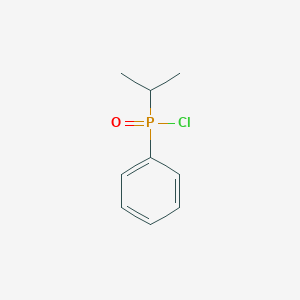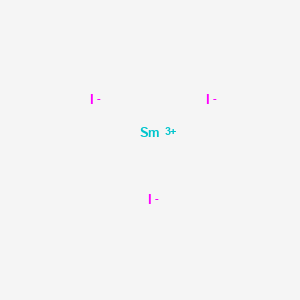
Samarium(3+);triiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Samarium triiodide can be synthesized through the reaction of samarium(III) iodide with sodium 2,6-di-tert-butyl-4-methylphenoxide. This process results in a highly coordinatively unsaturated complex, which has been shown to catalyze sequential Michael-Michael-aldol reactions, demonstrating its utility in organic synthesis (Katagiri et al., 2002).
Molecular Structure Analysis
The molecular structure of samarium triiodide complexes has been determined using X-ray analysis, revealing a coordinatively unsaturated nature. This characteristic plays a crucial role in its catalytic activity and the types of reactions it can facilitate (Katagiri et al., 2002).
Chemical Reactions and Properties
Samarium diiodide, a closely related reagent, has been widely used in chemical synthesis, particularly in C-C bond formations, due to its single-electron reducing properties. It has been instrumental in the total synthesis of complex molecules, highlighting the reagent's versatility and the wide range of transformations it can mediate (Nicolaou et al., 2009).
Physical Properties Analysis
The preparation, properties, and reactivity of samarium compounds, including samarium triiodide, are significantly influenced by their physical properties. These properties dictate the compound's behavior in reactions and its application in synthesis processes. The analysis of samarium diiodide's utility in synthesis provides insight into the physical characteristics important for its reactivity (Procter et al., 2009).
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Samarium diiodide plays a critical role in asymmetric synthesis, serving as a key reagent in various processes. It is utilized for releasing blocking groups under mild conditions and as an electron donor in C–C bond formations with chiral auxiliaries. Moreover, SmI2 is instrumental in generating samarium enolates for asymmetric protonation, highlighting its importance in synthesizing chiral molecules without retaining the chiral auxiliary in the final product (Kovuru Gopalaiah & H. Kagan, 2008).
Selective Reductive Transformations
The additive water significantly enhances the reactivity and selectivity of SmI2, leading to new chemical transformations. This combination has enabled unprecedented selectivity and the discovery of novel reactions, underscoring the reagent's adaptability and its role in expanding chemical space (M. Szostak, M. Spain, Dixit Parmar, & D. Procter, 2012).
Total Synthesis
SmI2 is particularly valued for its efficiency in C–C bond formations crucial for the total synthesis of complex molecules. Its use in synthesizing natural and designed targets demonstrates its power and versatility, offering a potent tool for constructing intricate molecular architectures (K. Nicolaou, Shelby P. Ellery, & Jason S. Chen, 2009).
Catalysis and Novel Reactions
Samarium diiodide is not only a reducing agent but also acts as a precatalyst in various catalytic processes, such as the Friedel–Crafts reaction. Its ability to facilitate reactions under regioselective conditions, transforming substrates into valuable products, illustrates its broad applicability in synthetic organic chemistry (Mohamad Soueidan, J. Collin, & Richard Gil, 2006).
Safety And Hazards
Zukünftige Richtungen
Samarium(3+);triiodide has found copious applications in organic synthesis . Its inherent strong reducing ability, together with external additives, enable tunable reactivity and endow it with powerful reactivity and impressive chemoselectivity . As a result, it has been broadly applied in a wide range of useful transformations, especially those involving C–C bond formation . This suggests that it will continue to be a valuable tool in chemical synthesis in the future.
Eigenschaften
IUPAC Name |
samarium(3+);triiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HI.Sm/h3*1H;/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKBFQXWZCFNFF-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[I-].[Sm+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I3Sm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium(3+);triiodide | |
CAS RN |
13813-25-7 |
Source


|
| Record name | Samarium iodide (SmI3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

